molecular formula C17H32N4O2 B6992056 tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate

tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate

Cat. No.: B6992056
M. Wt: 324.5 g/mol
InChI Key: KEOWBVHGEGJEEX-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate is a complex organic compound that features a pyrazole ring and a carbamate group

Properties

IUPAC Name

tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O2/c1-14(7-9-19-16(22)23-17(3,4)5)13-15(2)18-10-12-21-11-6-8-20-21/h6,8,11,14-15,18H,7,9-10,12-13H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOWBVHGEGJEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)CC(C)NCCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The pyrazole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)hexyl]carbamate
  • tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)pentyl]carbamate
  • tert-butyl N-[3-methyl-5-(2-pyrazol-1-ylethylamino)butyl]carbamate

Uniqueness

This compound is unique due to its specific structure, which combines a pyrazole ring with a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

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